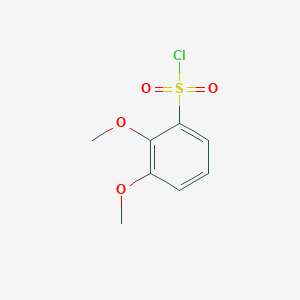

2,3-Dimethoxybenzene-1-sulfonyl chloride

Description

Overview of Arenesulfonyl Chlorides as Key Synthetic Intermediates in Modern Organic Synthesis.

Arenesulfonyl chlorides are highly valued as precursors to sulfonamides, a functional group of immense importance in medicinal chemistry. orgsyn.orgcymitquimica.com The reaction of an arenesulfonyl chloride with a primary or secondary amine is a robust and widely employed method for the formation of a sulfonamide bond. orgsyn.org This reliability has made arenesulfonyl chlorides a cornerstone in the synthesis of numerous pharmaceutical agents.

Beyond sulfonamide formation, these compounds are utilized in the preparation of sulfonate esters through reaction with alcohols. They also participate in a variety of carbon-carbon bond-forming reactions, highlighting their versatility. The reactivity of the sulfonyl chloride group, coupled with the diverse functionalities that can be incorporated into the aromatic ring, allows for the generation of a vast library of molecular structures. orgsyn.org

The synthesis of arenesulfonyl chlorides can be achieved through several methods, with the direct chlorosulfonation of an aromatic compound being a common approach. rsc.org Alternative routes, such as the diazotization of anilines followed by treatment with sulfur dioxide and a chlorine source, offer pathways to more complex and specifically substituted arenesulfonyl chlorides. rsc.org

Academic Significance and Research Context of 2,3-Dimethoxybenzene-1-sulfonyl chloride.

While the broader class of arenesulfonyl chlorides is extensively studied, this compound occupies a more niche position within the academic and research landscape. Its specific substitution pattern, with two methoxy (B1213986) groups positioned ortho to each other and to the sulfonyl chloride group, presents a unique electronic and steric environment that can influence its reactivity.

Detailed research findings on this specific compound are sparse, with much of the available information pertaining to its isomers, such as the 2,4-, 2,5-, and 3,4-dimethoxy derivatives. These related compounds have found application in various areas of organic synthesis. For instance, dimethoxy-substituted benzenesulfonyl chlorides, in general, are used in the preparation of sulfonamides with potential biological activities. cymitquimica.com

Below is a data table summarizing the basic properties of this compound, compiled from available chemical databases.

| Property | Value |

| Molecular Formula | C₈H₉ClO₄S |

| Molecular Weight | 236.67 g/mol |

| CAS Number | 199873-36-4 |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

Note: Experimental physical properties such as melting and boiling points for this compound are not well-documented in publicly accessible scientific literature.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO4S/c1-12-6-4-3-5-7(8(6)13-2)14(9,10)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBGESNUXOCFIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)S(=O)(=O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627429 | |

| Record name | 2,3-Dimethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199873-36-4 | |

| Record name | 2,3-Dimethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,3 Dimethoxybenzene 1 Sulfonyl Chloride and Substituted Arenesulfonyl Chlorides

Conventional Synthetic Pathways to Arenesulfonyl Chlorides

Traditional methods for synthesizing arenesulfonyl chlorides have been widely employed for decades. These pathways typically involve direct electrophilic substitution on aromatic rings or the conversion of pre-existing sulfonic acids.

Chlorosulfonation Strategies in Aromatic Systems

Direct chlorosulfonation is arguably the most significant and widely applied reaction for preparing aromatic sulfonyl chlorides. pageplace.de This method involves the electrophilic aromatic substitution of a hydrogen atom on an aromatic ring with a chlorosulfonyl group (-SO₂Cl). tandfonline.comsemanticscholar.org

The primary reagent used for this transformation is chlorosulfonic acid (ClSO₃H). tandfonline.comtandfonline.com The reaction mechanism involves an electrophilic species, believed to be SO₂Cl⁺, which is generated from the equilibrium of chlorosulfonic acid. stackexchange.com This electrophile then attacks the aromatic ring in a typical electrophilic aromatic substitution pathway. stackexchange.com

The reaction conditions for chlorosulfonation vary widely depending on the reactivity of the aromatic substrate. tandfonline.com

Activated Rings : Aromatic compounds with electron-donating groups, such as the methoxy (B1213986) groups in 2,3-dimethoxybenzene, are highly reactive. These reactions are typically conducted at low temperatures (-5°C to 30°C), often using an excess of chlorosulfonic acid, which can also serve as the solvent. tandfonline.commdpi.com The substitution pattern is ortho- and para-directing. tandfonline.com

Deactivated Rings : Substrates with electron-withdrawing substituents (e.g., nitro, carboxyl groups) are less reactive and require more forceful conditions, such as higher temperatures (100-150°C), leading to meta-substitution. tandfonline.com

For example, the reaction of benzene (B151609) with chlorosulfonic acid can produce benzenesulfonyl chloride in high yields of 90-97%. tandfonline.com A general procedure involves chilling several equivalents of chlorosulfonic acid before portion-wise addition of the aromatic substrate while maintaining a low temperature. mdpi.com

| Aromatic Substrate | Reagent | Conditions | Product | Yield |

| Benzene | Chlorosulfonic Acid | Low Temperature | Benzenesulfonyl chloride | 90-97% tandfonline.com |

| Toluene | Chlorosulfonic Acid | Low Temperature | Mixture of o- and p-toluenesulfonyl chloride | - |

| Anisole | Chlorosulfonic Acid | High Temperature | Anisole-p-sulfonyl chloride | ~70% google.com |

Thionyl Chloride and Chlorosulfonic Acid Mediated Syntheses of Arenesulfonyl Chlorides

An alternative conventional route to arenesulfonyl chlorides involves the chlorination of pre-formed arenesulfonic acids or their salts. Thionyl chloride (SOCl₂) is a common reagent for this conversion, often in the presence of a catalyst like N,N-dimethylformamide (DMF). wikipedia.orggoogle.com This method is particularly useful when the sulfonic acid is readily available or when the direct chlorosulfonation method leads to undesired isomers or side products.

The reaction of a sulfonic acid with thionyl chloride replaces the hydroxyl group of the sulfonic acid with a chlorine atom, producing the sulfonyl chloride, sulfur dioxide, and hydrogen chloride as byproducts. wikipedia.org

R-SO₃H + SOCl₂ → R-SO₂Cl + SO₂ + HCl

While effective, these methods can require relatively high reaction temperatures (around 75°C), and yields can vary depending on the specific sulfonic acid used. google.com Other chlorinating agents like phosphorus pentachloride (PCl₅) can also be employed, but these traditional reagents are often noxious and their use can be hazardous. google.comrsc.org

Modern and Green Chemistry Approaches for Sulfonyl Chloride Synthesis

In response to the hazards and waste associated with conventional methods, significant research has focused on developing safer, more efficient, and environmentally benign pathways to sulfonyl chlorides. These modern approaches often utilize milder reagents and conditions, with a focus on atom economy and reduced byproduct formation.

Oxidative Chlorosulfonation from Thiol Precursors and Derivatives

A prominent green chemistry strategy is the direct oxidative chlorination of sulfur compounds, such as thiols, disulfides, and thioacetates. researchgate.net This approach constructs the sulfonyl chloride functionality from a more reduced sulfur precursor in a single step. A variety of oxidizing systems have been developed for this purpose.

One effective method combines hydrogen peroxide (H₂O₂) with thionyl chloride (SOCl₂). organic-chemistry.orgresearchgate.netnih.gov This reagent system is highly reactive, allowing for the rapid conversion of aromatic, heterocyclic, and aliphatic thiols into their corresponding sulfonyl chlorides in excellent yields, often at room temperature. organic-chemistry.org The primary byproduct of H₂O₂ as an oxidant is water, aligning with green chemistry principles. researchgate.net

Other N-chloro reagents like N-chlorosuccinimide (NCS) and 2,4-dichloro-5,5-dimethylhydantoin (DCDMH) have also proven to be mild and efficient for the oxidative chlorination of various sulfur substrates. researchgate.net These methods are attractive due to their broad substrate scope and simple, practical procedures.

| Substrate Type | Reagent System | Key Advantages |

| Thiols | H₂O₂ / SOCl₂ | Fast reaction times, high yields, mild conditions, water as byproduct. organic-chemistry.orgresearchgate.net |

| Thiols, Disulfides | N-Chlorosuccinimide (NCS) | Mild, efficient, broad substrate scope. researchgate.net |

| Thiols, Disulfides, Benzylic Sulfides | DCDMH | Mild, efficient, good to excellent yields. |

Sodium Chlorite (B76162) (NaClO₂) Mediated Methodologies for Sulfonyl Chloride Formation

Sodium chlorite (NaClO₂) has emerged as a key reagent in green oxidative chlorosulfonation protocols. organic-chemistry.org In organic synthesis, sodium chlorite is well-known for its use in the Pinnick oxidation of aldehydes. wikipedia.org Its application has been extended to the synthesis of sulfonyl chlorides from various sulfur-containing starting materials.

A notable method involves the NaClO₂-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org These salts are easily prepared from readily available alkyl halides and thiourea. This approach is convenient, safe, and environmentally benign, providing diverse sulfonyl chlorides in high yields. The methodology is also applicable to other substrates, including thiols, disulfides, thioacetates, and xanthates. organic-chemistry.org

Oxone-Mediated Oxyhalogenation of Thiol and Disulfide Substrates in Aqueous Media

Oxone, a stable and inexpensive triple salt containing potassium peroxymonosulfate (B1194676) (KHSO₅) as the active component, is a powerful and environmentally friendly oxidant. rsc.orgnih.gov A simple and rapid method for synthesizing sulfonyl chlorides and bromides has been developed using Oxone in combination with a halide source (KX, where X = Cl or Br) in water. rsc.org

This oxyhalogenation of thiols and disulfides proceeds efficiently in aqueous media, avoiding the need for hazardous organic solvents. rsc.org The reaction is typically fast and provides high yields of the desired sulfonyl halides. The mechanism involves the Oxone-promoted oxidation of the chloride ion to a reactive halogenating species, which then participates in the oxidative conversion of the thiol or disulfide to the sulfonyl chloride. nih.gov This method represents a significant advancement in green chemistry for the synthesis of this important functional group. rsc.org

Facile Synthesis of Sulfonyl Chlorides from Sulfonyl Hydrazides

A convenient and rapid method for the synthesis of arenesulfonyl chlorides involves the reaction of sulfonyl hydrazides with N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS). acs.orgresearchgate.netnih.gov This approach is notable for its mild reaction conditions, high selectivity, and excellent yields, making it a valuable tool for late-stage functionalization. acs.orgresearchgate.netnih.gov

The general procedure involves stirring the sulfonyl hydrazide with two equivalents of NCS or NBS in a solvent like acetonitrile (B52724) at room temperature. acs.orgresearchgate.netnih.gov The reaction typically proceeds to completion within a few hours, affording the corresponding sulfonyl chloride or bromide. acs.orgresearchgate.netnih.gov This method is compatible with a wide range of functional groups on the aromatic ring. For the synthesis of 2,3-dimethoxybenzene-1-sulfonyl chloride, the corresponding 2,3-dimethoxybenzene-1-sulfonyl hydrazide would be required as the starting material. A general procedure for the synthesis of arenesulfonyl hydrazides involves the reaction of the arenesulfonyl chloride with hydrazine (B178648) hydrate. chemicalbook.com

Table 1: Illustrative Examples of Sulfonyl Halide Synthesis from Sulfonyl Hydrazides

| Entry | Sulfonyl Hydrazide | Halogenating Agent | Product | Yield (%) |

| 1 | 4-Methylbenzenesulfonyl hydrazide | NCS | 4-Methylbenzenesulfonyl chloride | 99 |

| 2 | 4-Methoxybenzenesulfonyl hydrazide | NCS | 4-Methoxybenzenesulfonyl chloride | 98 |

| 3 | 4-Nitrobenzenesulfonyl hydrazide | NCS | 4-Nitrobenzenesulfonyl chloride | 95 |

| 4 | 2-Naphthalenesulfonyl hydrazide | NCS | 2-Naphthalenesulfonyl chloride | 96 |

| 5 | 4-Methylbenzenesulfonyl hydrazide | NBS | 4-Methylbenzenesulfonyl bromide | 97 |

Data in this table is illustrative of the general methodology and not specific to this compound.

Photocatalytic Methods Utilizing Carbon Nitride Photocatalysts for Sulfonyl Chloride Formation

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. The use of heterogeneous, metal-free photocatalysts like carbon nitrides offers a green alternative to traditional methods for sulfonyl chloride synthesis. acs.orgnih.govnih.govresearchgate.netdigitellinc.com Specifically, potassium poly(heptazine imide) (K-PHI), a type of carbon nitride, has been effectively employed to produce arenesulfonyl chlorides from arenediazonium salts under mild, visible-light irradiation at room temperature. acs.orgnih.gov

This method is a sustainable alternative to the classic Meerwein chlorosulfonylation reaction. acs.orgnih.gov The reaction typically involves the arenediazonium salt, the carbon nitride photocatalyst, and a source of sulfur dioxide and chloride, which can be conveniently generated in situ from the hydrolysis of thionyl chloride. acs.orgnih.gov The reaction proceeds with good to excellent yields (50-95%) and demonstrates high tolerance for various functional groups, including halides, esters, and nitro groups. acs.orgnih.gov This methodology would be applicable to the synthesis of this compound starting from the corresponding 2,3-dimethoxyaniline, which would first be converted to the diazonium salt.

Table 2: Examples of Photocatalytic Synthesis of Arenesulfonyl Chlorides

| Entry | Substrate (Arenediazonium Tetrafluoroborate) | Product | Yield (%) |

| 1 | 4-Bromophenyldiazonium tetrafluoroborate | 4-Bromobenzenesulfonyl chloride | 95 |

| 2 | 4-Nitrophenyldiazonium tetrafluoroborate | 4-Nitrobenzenesulfonyl chloride | 85 |

| 3 | 4-Methoxycarbonylphenyldiazonium tetrafluoroborate | 4-Methoxycarbonylbenzenesulfonyl chloride | 78 |

| 4 | 2-Naphthyldiazonium tetrafluoroborate | Naphthalene-2-sulfonyl chloride | 65 |

Data in this table is illustrative of the general methodology and not specific to this compound.

Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides

The direct conversion of primary sulfonamides into sulfonyl chlorides presents a significant challenge due to the low nucleophilicity of the sulfonamide nitrogen. However, a novel method utilizing a pyrylium (B1242799) salt, Pyry-BF4, enables this transformation under mild conditions. This reagent activates the NH2 group of the sulfonamide, facilitating the formation of the highly electrophilic sulfonyl chloride.

This late-stage functionalization strategy is particularly valuable in medicinal chemistry, as it allows for the direct modification of complex molecules bearing a primary sulfonamide group. The reaction tolerates a wide range of sensitive functional groups and can be used to synthesize a variety of sulfonyl derivatives by trapping the in situ generated sulfonyl chloride with different nucleophiles. For the synthesis of this compound, this method would require the precursor 2,3-dimethoxybenzenesulfonamide.

Specialized Synthetic Strategies for Functionalized Arenesulfonyl Chlorides

Synthesis via Organometallic Reagents (e.g., Organozinc Reagents)

Organozinc reagents are versatile intermediates in organic synthesis due to their high functional group tolerance and reactivity in cross-coupling reactions. wikipedia.orgorganic-chemistry.orgsigmaaldrich.comnih.govgoogle.com The preparation of arenesulfonyl chlorides can be achieved through the reaction of arylzinc reagents with a sulfur dioxide surrogate followed by a chlorinating agent. While direct synthesis of sulfonyl chlorides from organozinc reagents is less common, the high reactivity and functional group compatibility of organozinc compounds make them attractive for the synthesis of complex, functionalized arenes. wikipedia.orgorganic-chemistry.orgsigmaaldrich.comnih.govgoogle.com

The preparation of the required arylzinc reagent, such as (2,3-dimethoxyphenyl)zinc halide, can be accomplished by the direct insertion of activated zinc metal into the corresponding aryl halide (e.g., 1-bromo-2,3-dimethoxybenzene). wikipedia.orgorganic-chemistry.orgsigmaaldrich.comnih.govgoogle.com The use of activating agents like 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride, often in the presence of lithium chloride, is crucial for the efficient formation of the organozinc reagent. wikipedia.org

Preparation of Aromatic Multisulfonyl Chlorides and Their Masked Precursors

Aromatic multisulfonyl chlorides are important building blocks for the synthesis of dendrimers and other complex macromolecules. Their synthesis often involves the chlorosulfonation of aromatic compounds with multiple activated positions. Alternatively, a "masked" precursor strategy can be employed, where a less reactive sulfur-containing group is introduced and then converted to the sulfonyl chloride in a later step.

This approach allows for greater control over the synthesis and purification of the intermediates. For example, thiophenyl ethers or S-aryl-N,N-diethylthiocarbamates can serve as masked precursors. These groups are stable to many reaction conditions and can be quantitatively converted to the corresponding sulfonyl chlorides via oxidative chlorination.

Synthesis of Sulfonimide-Based Branched Arylsulfonyl Chlorides

Sulfonimide-based dendrimers are a class of macromolecules with unique properties. The synthesis of the monomeric units for these dendrimers often involves the preparation of branched arylsulfonyl chlorides containing a sulfonimide linkage.

A typical synthetic strategy involves a multi-step sequence starting from a nitro-substituted aromatic compound. Key steps include nucleophilic aromatic substitution to introduce a masked sulfonyl group (e.g., a benzylsulfide), reduction of the nitro group to an amine, persulfonylation of the amine to form the sulfonimide linkage, and finally, conversion of the masked sulfur functionality into the sulfonyl chloride. This approach allows for the construction of complex, branched structures with multiple sulfonyl chloride groups.

Applications of 2,3 Dimethoxybenzene 1 Sulfonyl Chloride in Advanced Organic Synthesis

Utilization as a Versatile Synthon for Diverse Sulfonyl-Containing Compounds

2,3-Dimethoxybenzene-1-sulfonyl chloride serves as a readily accessible precursor for a range of sulfonyl derivatives, enabling chemists to introduce the 2,3-dimethoxyphenylsulfonyl moiety into target molecules. This versatility is crucial for modifying the physicochemical and biological properties of organic compounds.

Precursors for the Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines is a fundamental and widely employed method for the synthesis of sulfonamides. mdpi.comcymitquimica.comnih.gov This reaction, typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct, proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

The resulting 2,3-dimethoxybenzenesulfonamides are of significant interest in medicinal chemistry. The sulfonamide functional group is a key pharmacophore found in a wide range of therapeutic agents, including antibacterial, antiviral, and anticancer drugs. mdpi.comnih.gov The 2,3-dimethoxy substitution pattern can influence the biological activity and pharmacokinetic profile of the resulting sulfonamide derivatives. The synthesis of bioactive sulfonamides often utilizes an amine-sulfonyl chloride reaction as a key step in their traditional preparation. nih.gov

In some synthetic strategies, the sulfonamide moiety can also function as a protecting group for amines. The 2,3-dimethoxybenzenesulfonyl group, like other sulfonyl groups, can be installed to protect an amine functionality during a multi-step synthesis and subsequently removed under specific conditions. masterorganicchemistry.comnih.gov

| Reactant 1 | Reactant 2 | Product Class | Key Features |

| This compound | Primary or Secondary Amine | Sulfonamide | Formation of a stable S-N bond. |

| This compound | Amino Acids | Amino Acid-Derived Sulfonamides | Incorporation of chirality and diverse side chains. nih.gov |

Synthesis of Sulfonate Esters and Sulfones

Sulfonate Esters: The reaction of this compound with alcohols or phenols in the presence of a base affords the corresponding sulfonate esters. wikipedia.orgrsc.org This transformation is a common method for converting an alcohol into a good leaving group for subsequent nucleophilic substitution or elimination reactions. nih.gov The resulting 2,3-dimethoxybenzenesulfonate esters can be valuable intermediates in organic synthesis. The reaction with phenols, in particular, leads to the formation of aryl sulfonates. researchtrends.netchemguide.co.uk

Sulfones: Aryl sulfones can be synthesized via the Friedel-Crafts sulfonylation of aromatic compounds using this compound in the presence of a Lewis acid catalyst, such as aluminum chloride. wikipedia.orgnih.govlibretexts.orglibretexts.org In this electrophilic aromatic substitution reaction, the 2,3-dimethoxybenzenesulfonyl group is introduced onto an aromatic ring. The electron-donating nature of the methoxy (B1213986) groups on the sulfonyl chloride can influence the reactivity and regioselectivity of the Friedel-Crafts reaction.

| Reactant 1 | Reactant 2 | Product Class | Reaction Type |

| This compound | Alcohol/Phenol | Sulfonate Ester | Nucleophilic Acyl Substitution |

| This compound | Aromatic Compound | Diaryl Sulfone | Friedel-Crafts Sulfonylation |

Formation of Sulfonyl Fluorides from Sulfonyl Chlorides

Sulfonyl fluorides have gained prominence as versatile reagents in chemical biology and "click chemistry." A common method for their synthesis involves the halide exchange reaction of the corresponding sulfonyl chloride. This compound can be converted to 2,3-dimethoxybenzenesulfonyl fluoride (B91410) by treatment with a fluoride source, such as potassium fluoride. rsc.orggoogle.comresearchgate.netrsc.org This transformation replaces the chlorine atom with a fluorine atom, yielding a more stable and often more selectively reactive compound.

Introduction of Sulfonyl Groups into Complex Molecular Architectures

The reactivity of this compound allows for the strategic introduction of the 2,3-dimethoxyphenylsulfonyl group into complex molecules. This can be achieved through its reactions with various nucleophiles present in a larger molecular framework. This approach is valuable in late-stage functionalization strategies, where the sulfonyl group can be used to modulate the properties of a lead compound in drug discovery or to introduce a handle for further chemical modification. The synthesis of functionalized sulfonamides, for instance, often involves the use of sulfonyl chlorides to build complex, biologically active molecules. nih.gov

Role in the Synthesis of Functional Organic Frameworks and Dendrimers

The ability of this compound to form stable linkages makes it a potential building block for the construction of highly ordered supramolecular structures such as functional organic frameworks and dendrimers.

While specific examples detailing the use of this compound in the synthesis of Metal-Organic Frameworks (MOFs) are not prevalent in the surveyed literature, sulfonyl-functionalized linkers are known to be incorporated into MOF structures. ug.edu.pl In principle, derivatives of this compound, such as the corresponding dicarboxylic acid, could serve as organic linkers to coordinate with metal ions, forming porous crystalline materials with potential applications in gas storage, separation, and catalysis. klinger-lab.de

In the realm of dendrimer chemistry, sulfonyl chlorides are utilized in the divergent synthesis approach to create highly branched, tree-like macromolecules. researchgate.netnih.gov The reaction of a sulfonyl chloride with amine-terminated cores or branches leads to the formation of sulfonamide linkages, allowing for the stepwise growth of the dendrimer generations. Although direct utilization of this compound in widely known dendrimer families is not extensively documented, its reactivity profile makes it a candidate for the synthesis of novel dendrimers with tailored properties at their periphery or within their branched architecture.

Catalytic Applications and Reagent Development

Currently, there is a lack of specific research findings in the public domain detailing the direct catalytic applications of this compound or its significant role in the development of new reagents. While sulfonyl-containing compounds are integral to various catalytic systems and reagent designs, the specific contributions of the 2,3-dimethoxybenzene-1-sulfonyl moiety in these areas remain to be explored and documented. Future research may uncover novel catalytic activities or reagent applications for this compound and its derivatives.

Involvement of Sulfonyl Chlorides in Transition Metal-Catalyzed Coupling Reactions.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Arylsulfonyl chlorides have emerged as versatile electrophilic partners in a variety of these transformations, often serving as alternatives to aryl halides. The reactivity of the sulfonyl chloride group allows for its participation in catalytic cycles involving metals like palladium, nickel, and copper.

In the context of palladium catalysis, arylsulfonyl chlorides can undergo desulfinative coupling reactions. In these processes, the sulfonyl chloride group is extruded as sulfur dioxide, and the aryl group is transferred to a coupling partner. This reactivity has been exploited in well-known reactions such as the Suzuki, Heck, and Sonogashira couplings. For instance, in a desulfinative Suzuki-Miyaura coupling, an arylsulfonyl chloride can react with an organoboron reagent in the presence of a palladium catalyst to form a biaryl product.

Table 1: Representative Transition Metal-Catalyzed Coupling Reactions of Arylsulfonyl Chlorides

| Coupling Reaction | General Reactants | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylsulfonyl chloride, Organoboron reagent | Palladium catalyst, Base | Biaryl |

| Heck | Arylsulfonyl chloride, Alkene | Palladium catalyst, Base | Substituted Alkene |

| Sonogashira | Arylsulfonyl chloride, Terminal alkyne | Palladium/Copper catalyst, Base | Aryl Alkynes |

| Negishi | Arylsulfonyl chloride, Organozinc reagent | Palladium or Nickel catalyst | Biaryl or Alkyl-Aryl |

This table represents the general scope of reactions for the arylsulfonyl chloride class. Specific data for this compound is not available.

Development of Novel Reagents and Methodologies for Sulfonyl Group Transfer.

The sulfonyl group is a critical functional group in medicinal chemistry and materials science. Consequently, the development of new reagents and efficient methods for its introduction into organic molecules is an area of active research. Arylsulfonyl chlorides are the most common reagents for this purpose, reacting with a wide range of nucleophiles, such as amines, alcohols, and phenols, to form sulfonamides, sulfonate esters, and sulfate (B86663) esters, respectively.

This compound can, in principle, serve as a reagent for transferring the 2,3-dimethoxybenzenesulfonyl group. The reactivity of the sulfonyl chloride moiety makes it susceptible to nucleophilic attack. The resulting 2,3-dimethoxybenzenesulfonamides and esters could possess unique biological or material properties due to the specific substitution pattern on the aromatic ring.

The development of novel methodologies for sulfonyl group transfer often focuses on improving reaction conditions, expanding substrate scope, and achieving higher selectivity. This can involve the use of catalysts to activate either the sulfonyl chloride or the nucleophile, or the development of new "sulfonylating" agents derived from sulfonyl chlorides with enhanced stability or reactivity.

However, a review of the scientific literature does not reveal specific research dedicated to the development of novel reagents or methodologies based on this compound. While it can be used in standard sulfonylation reactions, its unique contributions to new synthetic methods have not been a focus of published research.

Table 2: Common Nucleophiles in Reactions with Arylsulfonyl Chlorides

| Nucleophile Class | Reactant | Product |

| Amines (Primary/Secondary) | R-NH₂ / R₂NH | R-NHSO₂Ar / R₂NSO₂Ar (Sulfonamide) |

| Alcohols | R-OH | R-OSO₂Ar (Sulfonate Ester) |

| Phenols | Ar'-OH | Ar'-OSO₂Ar (Sulfonate Ester) |

| Water | H₂O | ArSO₃H (Sulfonic Acid) |

Based on the available scientific literature, this compound remains a compound with underexplored potential in the field of advanced organic synthesis. While its chemical structure suggests it could be a viable substrate in transition metal-catalyzed coupling reactions and a reagent for sulfonyl group transfer, a lack of specific research into these applications means that its practical utility and any unique reactivity conferred by the 2,3-dimethoxy substitution pattern are not yet established. Further research would be necessary to fully elucidate its role and potential in these important areas of synthetic chemistry.

Advanced Spectroscopic and Computational Characterization of 2,3 Dimethoxybenzene 1 Sulfonyl Chloride and Its Derivatives

Spectroscopic Techniques for Comprehensive Structural Elucidation and Purity Assessment.

The precise characterization of 2,3-Dimethoxybenzene-1-sulfonyl chloride relies on a suite of advanced spectroscopic methods. These techniques provide detailed information about the molecule's atomic connectivity, functional groups, molecular weight, and electronic properties, which are essential for confirming its identity and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and Multidimensional Techniques).

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The three aromatic protons are in different chemical environments and will likely appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm), influenced by coupling to each other. The two methoxy groups, being chemically non-equivalent, are expected to produce two singlets, likely in the range of δ 3.8-4.1 ppm.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would feature eight distinct signals: six for the aromatic carbons and two for the methoxy carbons. The carbon atom attached to the sulfonyl chloride group (C1) would be significantly deshielded. The carbons bearing the methoxy groups (C2 and C3) would also appear at a characteristic downfield shift (around δ 150-160 ppm), while the remaining aromatic carbons (C4, C5, C6) and the methoxy carbons (δ 55-65 ppm) would resonate at higher fields. spectrabase.com These assignments can be unequivocally confirmed using multidimensional techniques like Heteronuclear Single Quantum Coherence (HSQC), which correlates proton signals with their directly attached carbon signals, and Heteronuclear Multiple Bond Correlation (HMBC), which shows correlations between protons and carbons over two or three bonds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | 7.0 - 7.3 (m) | 115 - 120 |

| H5 | 7.4 - 7.6 (m) | 125 - 130 |

| H6 | 7.7 - 7.9 (m) | 120 - 125 |

| 2-OCH₃ | 3.9 - 4.1 (s) | 56 - 62 |

| 3-OCH₃ | 3.8 - 4.0 (s) | 55 - 60 |

| C1 | - | 135 - 145 |

| C2 | - | 150 - 155 |

| C3 | - | 155 - 160 |

| C4 | - | 115 - 120 |

| C5 | - | 125 - 130 |

| C6 | - | 120 - 125 |

Predicted values are based on established substituent effects and data from analogous compounds like 1,2-dimethoxybenzene. cdnsciencepub.comchemicalbook.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis.

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, the most characteristic vibrations are associated with the sulfonyl chloride and dimethoxybenzene moieties.

The sulfonyl chloride group gives rise to very strong and distinct absorption bands in the IR spectrum. acdlabs.com The asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the S=O bonds are expected to appear in the ranges of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.comresearchgate.net The S-Cl stretching vibration typically produces a band in the lower frequency region, around 500-600 cm⁻¹.

Other key vibrational modes include the aromatic C=C stretching vibrations, which appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the methoxy groups are expected to produce strong bands around 1250 cm⁻¹ (asymmetric) and 1020 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups occurs just below 3000 cm⁻¹. libretexts.org Raman spectroscopy can be particularly useful for observing the symmetric S=O stretch and aromatic ring vibrations, which may be weak in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2840 - 2980 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |

| S=O Asymmetric Stretch | 1370 - 1410 | Strong |

| S=O Symmetric Stretch | 1166 - 1204 | Strong |

| C-O Asymmetric Stretch | 1240 - 1280 | Strong |

| C-O Symmetric Stretch | 1010 - 1050 | Strong |

| S-Cl Stretch | 500 - 600 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis.

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental formula of this compound (C₈H₉ClO₄S). The technique's high accuracy allows for the unambiguous confirmation of the molecular formula.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will produce a molecular ion peak ([M]⁺ or [M+H]⁺). A key diagnostic feature will be the isotopic pattern of the molecular ion, which will show two peaks separated by two mass units in an approximate 3:1 intensity ratio, characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl).

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for aromatic sulfonyl chlorides include the loss of the chlorine atom to form an [M-Cl]⁺ ion, followed by the elimination of sulfur dioxide (SO₂) to yield a dimethoxyphenyl cation. researchgate.net Other likely fragmentation pathways involve the cleavage of the methoxy groups, leading to the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O).

Table 3: Predicted HRMS Data and Major Fragments for this compound

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Notes |

| [M]⁺ | C₈H₉³⁵ClO₄S | 236.0010 | Molecular ion (³⁵Cl isotope) |

| [M+2]⁺ | C₈H₉³⁷ClO₄S | 237.9981 | Molecular ion (³⁷Cl isotope) |

| [M-Cl]⁺ | C₈H₉O₄S | 201.0216 | Loss of chlorine radical |

| [M-SO₂Cl]⁺ | C₈H₉O₂ | 137.0603 | Loss of sulfonyl chloride radical |

| [M-Cl-SO₂]⁺ | C₈H₉O₂ | 137.0603 | Loss of Cl followed by SO₂ |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions.

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the absorption spectrum is dominated by π → π* transitions within the benzene (B151609) ring. The presence of the electron-donating methoxy groups and the electron-withdrawing sulfonyl chloride group influences the energy of these transitions. Typically, substituted benzenes exhibit strong absorption bands below 300 nm. nist.gov For dimethoxybenzene isomers, characteristic absorption maxima are observed in the 270-300 nm range. copernicus.org The specific λ_max for the 2,3-disubstituted pattern will be influenced by the combined electronic effects of the substituents. Fluorescence is not a generally expected property for simple sulfonyl chlorides, as non-radiative decay pathways are typically efficient.

Quantum Mechanical and Computational Studies for Molecular Understanding.

Computational chemistry, particularly methods based on quantum mechanics, provides profound insights into molecular properties that complement experimental data.

DFT Calculations for Electronic Structure, Geometry Optimization, and Conformational Preference.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. nih.gov For this compound, DFT calculations are employed to predict its most stable three-dimensional structure (geometry optimization). This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

A key area of investigation for this molecule is its conformational preference, particularly the orientation of the two methoxy groups and the sulfonyl chloride group relative to the benzene ring. Studies on o-dimethoxybenzene have shown that the methoxy groups can adopt several low-energy conformations, with the most stable often being a near-planar arrangement. researchgate.netrsc.org The bulky and electronegative sulfonyl chloride group at the C1 position introduces further steric and electronic constraints, influencing the preferred orientation of the adjacent methoxy group at C2. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or Def2-TZVP, can accurately model these interactions and predict the global minimum energy conformer. nih.govresearchgate.net

Furthermore, DFT provides a detailed picture of the molecule's electronic structure. Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and its electronic absorption properties. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would show high negative potential around the oxygen atoms of the sulfonyl and methoxy groups, and positive potential near the sulfur atom and aromatic protons.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Electronic Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge distribution, hybridization, and donor-acceptor interactions within a molecule. wisc.edu It provides a quantitative picture of the Lewis-like chemical bonding and the delocalization of electron density, which is key to understanding molecular stability and reactivity.

The analysis quantifies these interactions through the second-order perturbation theory energy of stabilization, E(2). A higher E(2) value indicates a stronger interaction between the electron donor and acceptor orbitals. In the case of this compound, notable interactions include the delocalization from the oxygen lone pairs (LP O) to the π* orbitals of the aromatic ring and the σ* orbitals of adjacent C-C and C-S bonds.

Table 1: Representative Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound This table presents theoretical data based on typical NBO analyses of substituted benzenesulfonyl chlorides.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) O(methoxy) | π* (C-C)ring | 5.2 | p-π conjugation |

| LP (2) O(methoxy) | σ* (C-S) | 1.8 | Hyperconjugation |

| LP (1) O(sulfonyl) | σ* (S-Cl) | 3.5 | Hyperconjugation |

| LP (1) O(sulfonyl) | π* (C-C)ring | 2.1 | p-π conjugation |

| π (C=C)ring | π* (C=C)ring | 20.5 | π-delocalization |

| π (C=C)ring | σ* (S-Cl) | 0.9 | Hyperconjugation |

LP denotes a lone pair orbital; π and σ denote bonding orbitals; π and σ* denote antibonding orbitals.*

Computational Simulation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry, particularly using Density Functional Theory (DFT), enables the accurate prediction of various spectroscopic parameters. researchgate.netnih.gov These simulations are invaluable for interpreting experimental spectra and assigning specific spectral features to molecular vibrations, electronic transitions, and nuclear magnetic environments.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. arxiv.orglsu.edu These calculations help in assigning the absorption bands observed in experimental spectra. For this compound, key vibrational modes include the asymmetric and symmetric stretching of the S=O bonds, the S-Cl stretch, C-O stretching of the methoxy groups, and various aromatic C-H and C=C vibrations. DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, typically show good agreement with experimental data after applying a scaling factor. researchgate.net

Table 2: Calculated vs. Typical Experimental IR Frequencies for this compound Calculated frequencies are representative values obtained from DFT simulations for similar molecules.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| C-H Stretch (Aromatic) | 3080 | 3100 - 3000 |

| C-H Stretch (Methyl) | 2950 | 2980 - 2850 |

| S=O Asymmetric Stretch | 1385 | 1370 - 1400 |

| S=O Symmetric Stretch | 1180 | 1170 - 1190 |

| C-O Stretch (Aryl Ether) | 1260 | 1275 - 1200 |

| C-S Stretch | 730 | 700 - 750 |

| S-Cl Stretch | 560 | 550 - 580 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) in ¹H and ¹³C NMR spectra can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. These calculations provide insight into the electronic environment of each nucleus. The electron-donating methoxy groups and the electron-withdrawing sulfonyl chloride group have distinct effects on the chemical shifts of the aromatic protons and carbons.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the UV-Vis absorption spectrum. The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For aromatic compounds like this compound, the primary absorptions are typically due to π → π* transitions within the benzene ring.

Computational Analysis of Reaction Energetics and Pathways

Computational methods are essential for elucidating reaction mechanisms by mapping the potential energy surface. This involves identifying reactants, products, intermediates, and transition states, and calculating their relative energies to determine activation barriers and reaction enthalpies.

A common reaction of arenesulfonyl chlorides is nucleophilic substitution at the sulfur atom, such as hydrolysis or aminolysis to form sulfonamides. beilstein-journals.org Studies on benzenesulfonyl chloride often suggest an SN2-like mechanism. beilstein-journals.org For this compound, the reaction with a nucleophile (e.g., ammonia, NH₃) can be computationally modeled to understand its energetics.

The process involves:

Geometry Optimization: The structures of the reactants (this compound and NH₃), the transition state (TS), and the products (2,3-dimethoxybenzenesulfonamide and HCl) are optimized.

Frequency Calculation: Vibrational frequency calculations are performed to confirm that reactants and products are energy minima (no imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency).

Energy Calculation: The electronic energies, zero-point vibrational energies (ZPVE), and Gibbs free energies are calculated to construct a reaction energy profile.

The activation energy (ΔG‡) is the difference in free energy between the transition state and the reactants. A lower activation energy implies a faster reaction rate.

Table 3: Representative Calculated Energetics for the Aminolysis of this compound This table illustrates a hypothetical reaction profile based on DFT calculations for the aminolysis of arenesulfonyl chlorides.

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State (TS) | +18.5 | +20.1 (ΔG‡) |

| Products | -10.2 | -9.5 (ΔGrxn) |

This computational analysis provides a quantitative understanding of the reaction's feasibility and kinetics, guiding the design of synthetic routes for its derivatives. The presence of the methoxy groups can influence the reaction energetics by altering the electron density at the sulfur center.

Q & A

Basic: What are the standard synthetic routes for 2,3-Dimethoxybenzene-1-sulfonyl chloride, and what factors influence yield optimization?

Methodological Answer:

The synthesis typically involves sulfonation of 2,3-dimethoxybenzene followed by chlorination. Key steps include:

Sulfonation : Use concentrated sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group. Temperature control (0–5°C) minimizes side reactions like over-sulfonation.

Chlorination : React the sulfonic acid intermediate with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions. Excess chlorinating agents (1.5–2 equivalents) improve conversion rates.

Yield Optimization Factors :

- Purity of starting material (e.g., 2,3-dimethoxybenzene must be free from moisture).

- Reaction time (prolonged chlorination may degrade the product).

- Solvent choice (e.g., dichloromethane or chloroform minimizes hydrolysis).

Reference: Structural analogs in and highlight similar protocols for sulfonyl chloride synthesis .

Advanced: How can mechanistic studies explain the regioselectivity of sulfonation in 2,3-dimethoxybenzene precursors?

Methodological Answer:

Regioselectivity is governed by electronic and steric effects:

Electronic Effects : Methoxy groups at positions 2 and 3 activate the benzene ring via electron donation. Sulfonation preferentially occurs at the para position (C-1) due to maximal resonance stabilization.

Steric Hindrance : Ortho positions (C-4 and C-6) are less accessible due to methoxy group bulk. Computational modeling (e.g., DFT calculations) can validate this by comparing activation energies for different intermediates.

Experimental Validation :

- Use isotopic labeling (³⁵S) to track sulfonation sites.

- Compare reaction outcomes with mono-methoxy analogs to isolate steric contributions.

Reference: Analogous sulfonation mechanisms in and support this analysis .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

NMR Spectroscopy :

- ¹H NMR : Methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 7.2–7.5 ppm) confirm substitution patterns.

- ¹³C NMR : Sulfonyl chloride carbon (δ ~125 ppm) distinguishes it from sulfonic acid intermediates.

Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (C₈H₈ClO₄S⁺, expected m/z 242.97) and fragments (e.g., loss of Cl⁻).

FT-IR : Strong S=O stretches (1360–1180 cm⁻¹) and S-Cl (580 cm⁻¹) validate functional groups.

Purity Assessment :

- HPLC with UV detection (λ = 254 nm) quantifies impurities (e.g., hydrolyzed sulfonic acid).

Reference: Structural data in and underpin these protocols .

Advanced: How can conflicting solubility data (e.g., in polar vs. non-polar solvents) be resolved for this compound?

Methodological Answer:

Contradictions often arise from hydrolysis sensitivity or solvent purity:

Controlled Solubility Testing :

- Conduct experiments under inert atmosphere (N₂/Ar) to prevent moisture-induced degradation.

- Use freshly distilled solvents (e.g., THF, DCM) and compare with commercial grades.

Quantitative Analysis :

- Measure solubility via gravimetry (saturated solutions filtered and dried).

- Cross-validate with UV-Vis spectroscopy at λ_max for the compound.

Case Study : notes similar discrepancies in 3,5-dichloro-2-hydroxybenzenesulfonyl chloride solubility, attributing variability to trace water .

Basic: What storage conditions are recommended to prevent hydrolysis of this compound?

Methodological Answer:

Temperature : Store at –20°C in airtight containers to slow kinetic degradation.

Desiccants : Use silica gel or molecular sieves in storage vials to absorb moisture.

Solvent Stability : Solutions in anhydrous acetonitrile or DCM remain stable for weeks at –4°C.

Monitoring Hydrolysis :

- Periodic FT-IR checks for emerging S-OH stretches (~1040 cm⁻¹).

Reference: Handling guidelines in and emphasize moisture avoidance .

Advanced: How does the electronic environment of this compound influence its reactivity in nucleophilic substitutions?

Methodological Answer:

The sulfonyl chloride group is highly electrophilic due to:

Electron-Withdrawing Effects : The sulfonyl group withdraws electron density, enhancing susceptibility to nucleophiles (e.g., amines, alcohols).

Methoxy Donor Effects : Adjacent methoxy groups stabilize transition states via resonance, accelerating reactions at the sulfonyl center.

Experimental Design :

- Kinetic studies comparing reaction rates with non-methoxy analogs (e.g., benzene sulfonyl chloride).

- Hammett plots using substituents with varying σ values to quantify electronic contributions.

Reference: Reactivity patterns in and provide mechanistic parallels .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

Ventilation : Use fume hoods to avoid inhalation of HCl gas released during hydrolysis.

Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite).

Emergency Protocols :

- Eye contact: Flush with water for 15 minutes; seek medical attention.

- Inhalation: Move to fresh air; administer oxygen if needed.

Reference: Safety data in and outline similar protocols .

Advanced: How can computational methods (e.g., DFT) predict the stability of intermediates in synthetic pathways?

Methodological Answer:

Geometry Optimization : Use Gaussian or ORCA software to model intermediates and transition states.

Thermodynamic Calculations : Compare Gibbs free energy (ΔG) of proposed pathways to identify kinetically favored routes.

Solvent Effects : Apply PCM (Polarizable Continuum Model) to simulate reaction environments.

Validation :

- Cross-check with experimental yields and spectroscopic data (e.g., NMR coupling constants).

Reference: Computational approaches in demonstrate predictive accuracy for sulfonyl chloride reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.